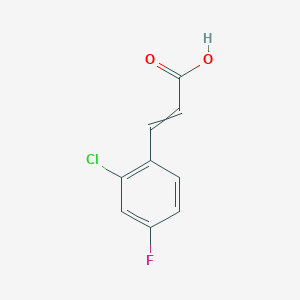

3-(2-Chloro-4-fluorophenyl)acrylic acid

Descripción

3-(2-Chloro-4-fluorophenyl)acrylic acid (CAS 174603-37-3) is a halogenated acrylic acid derivative characterized by a chloro-fluorophenyl substituent at the β-position. Its molecular formula is C₉H₆ClFO₂, with a molecular weight of 202.62 g/mol . The compound is synthesized via catalytic hydrogenation of (E)-2-chloro-4-fluorocinnamic acid using platinum oxide hydrate in ethanol, achieving a high yield of 98% .

Propiedades

IUPAC Name |

3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCWBTRMWGOREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)acrylic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2-chloro-4-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acrylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Chloro-4-fluorophenyl)acrylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions produce carboxylic acids or alcohols, respectively .

Aplicaciones Científicas De Investigación

3-(2-Chloro-4-fluorophenyl)acrylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Acrylic Acid Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-(2-Chloro-4-fluorophenyl)acrylic acid | 2-Cl, 4-F on phenyl | C₉H₆ClFO₂ | 202.62 | Electron-withdrawing halogen pair |

| 3-(4-Chlorophenyl)acrylic acid | 4-Cl on phenyl | C₉H₇ClO₂ | 182.60 | Simpler structure, no fluorine |

| (2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic acid | 4-Cl-phenoxymethyl, 4-OCH₃ | C₁₇H₁₄ClO₅ | 340.74 | Extended aromatic system, ether linkage |

| 3-(2-Chloro-4-hydroxyphenyl)acrylic acid | 2-Cl, 4-OH on phenyl | C₉H₇ClO₃ | 198.60 | Hydroxyl group enhances polarity |

| 3-(2-Chloro-4-fluorophenyl)-propionic acid | Propionic acid chain | C₉H₈ClFO₂ | 202.62 | Saturated chain reduces acidity |

Key Observations :

- Functional Group Variations: The methoxy and phenoxymethyl groups in (2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic acid () introduce steric bulk and alter solubility, while the hydroxyl group in 3-(2-Chloro-4-hydroxyphenyl)acrylic acid () increases hydrophilicity.

- Chain Length : Replacing the acrylic acid’s double bond with a saturated propionic acid chain () reduces conjugation, lowering acidity and altering biological target interactions.

Key Observations :

Key Observations :

- Antimicrobial Activity: Protonated acrylate salts () exhibit broad-spectrum antifungal effects, outperforming fluconazole in some cases. Agrochemical Potential: Fluorinated pyrazole-carboxylic acids () demonstrate insecticidal efficacy, suggesting halogenated acrylates may serve as precursors.

Physicochemical Properties

- Acidity: The electron-withdrawing chloro-fluoro substituents in this compound likely lower the pKa of the carboxylic acid compared to non-halogenated analogs, enhancing solubility in basic media .

- Solubility: The hydroxyl group in 3-(2-Chloro-4-hydroxyphenyl)acrylic acid () increases water solubility, whereas methoxy and phenoxymethyl groups () promote lipid solubility.

Actividad Biológica

3-(2-Chloro-4-fluorophenyl)acrylic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a phenyl ring substituted with chlorine and fluorine atoms, contributing to its unique reactivity and biological properties. The acrylic acid moiety allows for various interactions with biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClF |

| Molecular Weight | 198.62 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Research indicates that this compound may act through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.

- Covalent Binding : The acrylic acid structure allows for covalent interactions with nucleophilic sites on proteins, which can modulate their activity.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, in vitro assays revealed that it can significantly reduce cell viability in breast cancer cells (MCF-7) with IC50 values ranging from 10 to 33 nM. This activity is comparable to established chemotherapeutic agents.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10-33 | Tubulin destabilization |

| MDA-MB-231 | 23-33 | Inhibition of microtubule polymerization |

Case Studies

- Study on MCF-7 Cells : A study published in Pharmaceutical Research evaluated the antiproliferative effects of various acrylic acid derivatives, including this compound. The results indicated a significant reduction in cell proliferation and induction of apoptosis through G2/M phase arrest, highlighting its potential as a chemotherapeutic agent .

- In Vivo Studies : Another investigation assessed the compound's effects on tumor growth in animal models. The results showed that treatment with this compound led to reduced tumor size and improved survival rates compared to control groups.

Other Biological Activities

Beyond anticancer properties, this compound has shown promise in other areas:

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Some research indicates potential antibacterial effects against specific strains of bacteria, although further studies are needed to confirm these findings.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity and structural integrity of 3-(2-Chloro-4-fluorophenyl)acrylic acid?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) with UV detection can quantify purity by separating impurities under gradient elution conditions (e.g., C18 column, acetonitrile/water mobile phase) .

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) identifies substituent positions and confirms regiochemistry. For example, coupling constants in ¹H NMR can differentiate trans- and cis-acrylic acid isomers .

- Single-Crystal X-ray Diffraction resolves stereochemistry and crystal packing effects, as demonstrated in structurally analogous acrylates .

- Cross-validation using Fourier-Transform Infrared Spectroscopy (FT-IR) (e.g., C=O stretching at ~1700 cm⁻¹) and Mass Spectrometry (MS) ensures compound identity .

Q. How should researchers design initial synthetic pathways for this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Deconstruct the molecule into 2-chloro-4-fluorobenzaldehyde and malonic acid, suggesting a Knoevenagel condensation under acidic conditions .

- Palladium-Catalyzed Cross-Coupling : For regioselective aryl-alkene bond formation, use Suzuki-Miyaura coupling with a boronic acid derivative and acrylic acid precursor .

- Solvent and Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with catalysts like piperidine or pyridine for condensation efficiency .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound under varying reaction conditions?

- Methodological Answer :

- Factorial Design of Experiments (DoE) : Systematically vary factors (temperature, catalyst loading, solvent ratio) to identify interactions. For example, a 2³ factorial design can reveal non-linear effects on yield .

- Response Surface Methodology (RSM) : Model optimal conditions using central composite design (CCD), minimizing experimental runs while maximizing data robustness .

- Statistical Validation : Use ANOVA to assess significance (p < 0.05) and Pareto charts to rank factor impacts .

Q. How can computational chemistry predict reaction mechanisms and guide synthesis optimization?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for condensation or coupling steps. For example, simulate the Knoevenagel mechanism to identify rate-limiting steps .

- Machine Learning (ML) : Train models on reaction databases to predict optimal catalysts or solvents. Integrate with robotic platforms for autonomous experimentation .

- Microkinetic Modeling : Couple DFT-derived activation energies with experimental rate data to refine mechanistic pathways .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for derivatives of this compound?

- Methodological Answer :

- Dynamic NMR Studies : Probe temperature-dependent spectra to detect conformational flexibility (e.g., cis-trans isomerization) that may explain discrepancies .

- Variable-Temperature X-ray Diffraction : Assess thermal effects on crystal structure to reconcile solid-state vs. solution-phase data .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate spectral outliers with synthetic conditions .

Q. What reactor design considerations improve scalability for synthesizing this compound?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch systems. Use segmented flow to stabilize reactive intermediates .

- Process Simulation Tools : Model reactor kinetics in COMSOL Multiphysics to optimize residence time and mixing efficiency .

- In-Line Analytics : Integrate PAT (Process Analytical Technology) like Raman spectroscopy for real-time monitoring of reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.